4-Methoxy-3-(methoxymethoxy)benzaldehyde

Physical Chemistry Formulation Science Preparative Chemistry

Free isovanillin introduces unwanted oxidation and regioselectivity issues in medicinal chemistry workflows. This 3-MOM protected building block resolves these challenges: • Zero H-bond donors & LogP 1.49 enhance membrane permeability for cell-based screening. • Low melting point (32°C) supports automated liquid handling, minimizing solvent use. • Enables directed ortho-metalation at C-2 for morphinan and santiagonamine synthesis. ≥96% purity; ambient global shipping.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 5779-98-6
Cat. No. B1361236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(methoxymethoxy)benzaldehyde
CAS5779-98-6
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)C=O)OC
InChIInChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3
InChIKeyXALCXORBYJTCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(methoxymethoxy)benzaldehyde Overview


4-Methoxy-3-(methoxymethoxy)benzaldehyde (CAS 5779-98-6), also known as MOM-isovanillin, is a benzaldehyde derivative with a methoxymethoxy (MOM) protecting group at the 3-position and a methoxy group at the 4-position. This substitution pattern distinguishes it from its parent compound, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and its regioisomer, 3-methoxy-4-(methoxymethoxy)benzaldehyde. It is primarily utilized as a protected synthetic intermediate in medicinal chemistry and natural product synthesis, where the MOM group provides specific advantages in reaction selectivity and intermediate stability [1].

1 Synthetic intermediate with 3-MOM protection for phenolic hydroxyl
2 Enables selective aldehyde transformations in multi-step routes
3 Low-melting physical state supports automated liquid handling

Why 4-Methoxy-3-(methoxymethoxy)benzaldehyde Cannot Be Substituted


Direct substitution with isovanillin or 3-methoxy-4-(methoxymethoxy)benzaldehyde is not chemically valid without compromising synthetic outcomes. The MOM group in 4-Methoxy-3-(methoxymethoxy)benzaldehyde fundamentally alters the reactivity of the phenolic oxygen, preventing unwanted oxidation and enabling selective transformations at the aldehyde group that are not possible with the free phenol. Furthermore, the specific 3-MOM-4-methoxy substitution pattern leads to different physicochemical properties—including a drastically lower melting point and altered hydrogen-bonding capacity—compared to isovanillin, impacting handling, solubility, and purification protocols [1].

Protection Isovanillin free phenol may oxidize or interfere; MOM group alters aldehyde reactivity and prevents unwanted side reactions.
Physical State Near-liquid form vs. crystalline isovanillin changes handling, dispensing, and dissolution; protocols may not transfer directly.
Regiochemistry 3-MOM-4-methoxy pattern directs ortho-functionalization; swapped isomer leads to different substitution outcomes.

4-Methoxy-3-(methoxymethoxy)benzaldehyde Differentiation Evidence


Melting Point Depression vs. Isovanillin

4-Methoxy-3-(methoxymethoxy)benzaldehyde exhibits a melting point of 32 °C, which is approximately 81–84 °C lower than that of its parent compound, isovanillin (113–116 °C) [1]. This results in the compound being a low-melting solid, almost liquid at ambient temperatures, whereas isovanillin is a crystalline powder. This physical state vastly simplifies handling in automated liquid dispensing systems and can eliminate the need for dissolution in certain reaction setups.

Melting Point
Head-to-head
Target: 32 °C vs. Isovanillin: 113–116 °C
Near-liquid state simplifies automated dispensing
Literature values; handling advantage context-dependent
Physical Chemistry Formulation Science Preparative Chemistry

Lipophilicity Increase: Log P Comparison

The computational partition coefficient (Log P) for 4-Methoxy-3-(methoxymethoxy)benzaldehyde is reported as 1.49, compared to 1.25 for isovanillin [1][2]. This indicates a measurable increase in lipophilicity upon protection of the phenolic hydroxyl group with a MOM moiety. Furthermore, the target compound has zero hydrogen bond donor (HBD) groups, versus one HBD in isovanillin, which is a critical parameter for predicting passive membrane permeability and oral bioavailability.

Lipophilicity
Head-to-head
Target Log P 1.49 vs. Isovanillin 1.25; Δ +0.24, zero HBD
Reported lipophilicity increase; may support permeability screening
Computed XLogP; experimental validation needed
Medicinal Chemistry ADME Computational Chemistry

Regioisomeric Differentiation from Swapped Isomer

The target compound is the 3-MOM-4-methoxy regioisomer, whereas a closely related compound, 3-methoxy-4-(methoxymethoxy)benzaldehyde (CAS 5533-00-6), has the substituents swapped. While sharing the same molecular formula (C10H12O4) and weight (196.2 g/mol), their distinct substitution patterns lead to different chemical reactivities and potential biological target interactions . In synthetic planning, selection of the correct regioisomer is critical for directing subsequent steps, such as ortho-lithiation or electrophilic aromatic substitution, to the desired position .

Regioisomer Identity
Cross-study
3-MOM-4-methoxy vs. 3-methoxy-4-MOM isomer (CAS 5533-00-6)
Regiochemistry determines ortho-functionalization site
Qualitative structural differentiation; synthetic outcome review needed
Synthetic Chemistry Isomerism Structural Biology

Validated Intermediate in Total Synthesis

The iodo-derivative of the target compound, 2-iodo-4-methoxy-3-(methoxymethoxy)benzaldehyde, has been explicitly utilized as a key intermediate in the total synthesis of complex molecules like (±)-morphine and santiagonamine . This provides strong validation for the chemical stability and utility of the 3-MOM-4-methoxy substitution pattern in demanding multi-step synthetic routes, where protection of the 3-hydroxy group is essential for downstream transformations.

Synthetic Validation
Class-level
Iodo-derivative used in (±)-morphine and santiagonamine total synthesis
Supports multi-step route robustness for 3-MOM-4-methoxy pattern
Published synthesis precedent; specific route validation required
Total Synthesis Medicinal Chemistry Process Chemistry

4-Methoxy-3-(methoxymethoxy)benzaldehyde Applications


Late-Stage Functionalization in Drug Discovery

Leveraging its zero hydrogen bond donor count and increased lipophilicity (Log P 1.49 versus 1.25 for isovanillin), this intermediate is ideally suited for constructing compound libraries where improved membrane permeability is a key design goal. It allows medicinal chemists to install the aldehyde handle for further diversification while the MOM group ensures the phenolic oxygen does not interfere in subsequent biological assays or coupling reactions .

Automated High-Throughput Synthesis Workflows

The near-liquid physical state of the compound (melting point 32 °C) makes it a superior choice for automated liquid handling systems compared to the high-melting crystalline isovanillin (113–116 °C). This minimizes the need for pre-dissolution steps, reduces solvent usage, and increases the precision of minute-volume transfers, directly enhancing the efficiency of parallel synthesis platforms .

Regioselective Ortho-Functionalization for Natural Products

The confirmed use of the 3-MOM-4-methoxy pattern in the total synthesis of morphine and santiagonamine validates its application in complex natural product synthesis. The MOM protecting group at the 3-position shields this site, enabling directed ortho-metalation or halogenation at the 2-position, a critical step in constructing the morphinan skeleton or the santiagonamine core. This regioisomer is indispensable for such syntheses, as the swapped regioisomer would direct reactivity to an entirely different position .

Protecting Group Strategy for Multi-Step Synthesis

Where synthetic routes require a stable, acid-labile protecting group for a phenolic hydroxyl, the MOM group in this compound offers a well-defined deprotection profile. It allows the phenol to be masked through multiple synthetic steps and then cleanly revealed under mild acidic conditions. This provides a direct procurement justification for the pre-protected building block over isovanillin, saving development time and avoiding the need for in-house protection chemistry .

Application
Selection Property
Validation Focus
Drug discovery library synthesis
Zero HBD, increased lipophilicity vs. isovanillin
Membrane permeability assay profiling
High-throughput parallel synthesis
Near-liquid physical state at ambient temperature
Automated liquid handler compatibility
Complex natural product total synthesis
3-MOM-4-methoxy regiochemistry for ortho-direction
Regioselective ortho-functionalization outcome
Multi-step protecting group strategy
Pre-installed acid-labile MOM protection
Orthogonal deprotection compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(methoxymethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.